![molecular formula C19H20BrFN2OS B2438849 3-(4-フルオロフェニル)-3-ヒドロキシ-1-(p-トリル)-3,5,6,7-テトラヒドロ-2H-イミダゾ[2,1-b][1,3]チアジン-1-イウム ブロミド CAS No. 1104733-71-2](/img/structure/B2438849.png)

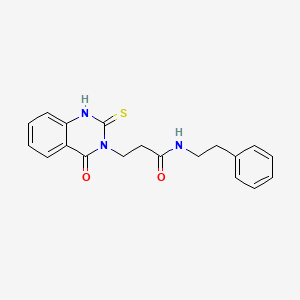

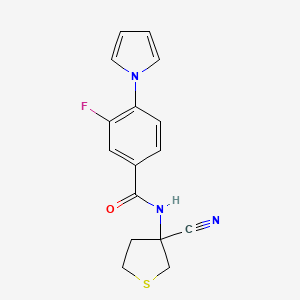

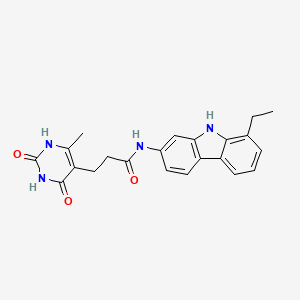

3-(4-フルオロフェニル)-3-ヒドロキシ-1-(p-トリル)-3,5,6,7-テトラヒドロ-2H-イミダゾ[2,1-b][1,3]チアジン-1-イウム ブロミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-fluorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imid

科学的研究の応用

医薬品化学と創薬

この化合物のユニークな構造的特徴は、創薬のための興味深い候補となっています。 研究者らは、抗リーシュマニア剤および抗マラリア剤としての可能性を調査してきました 。さらなる研究では、生物学的標的との相互作用、薬物動態、毒性プロファイルについて調査することができます。

光触媒

この化合物の青色LEDによる励起は、光触媒において報告されています。 具体的には、O-アリールカルバモチオエートを周囲温度でS-アリールカルバモチオエートに変換する触媒となり、従来の高温反応に比べて大幅な改善が見られます 。その機構を調査し、触媒効率を最適化することで、その実用的な応用を強化することができます。

抗菌活性

生体内研究では、この化合物が、Staphylococcus aureusのNorA排出ポンプを阻害することで、抗生物質シプロフロキサシン活性を高めることが示されています 。その抗菌の可能性は、特に多剤耐性菌株の文脈において、さらなる探求に値します。

結晶学と構造研究

この化合物の結晶構造が決定されており、その分子配列に関する貴重な洞察を提供しています。 三斜晶系の結晶格子パラメータと原子座標が特徴付けられており、その安定性と反応性を理解するのに役立っています 。研究者は、この情報を使用して、特性が向上した誘導体を設計することができます。

遷移金属触媒反応

官能基許容性と穏やかな反応条件を考えると、この化合物は、遷移金属触媒による炭素-炭素結合形成反応に応用できる可能性があります。 例えば、鈴木・宮浦クロスカップリング反応は有機合成で広く使用されており、この化合物のユニークな構造は、このような反応における成功に貢献する可能性があります .

作用機序

Target of Action

Similar compounds have been found to have potent antileishmanial and antimalarial activities . Therefore, it’s possible that this compound may also target the same or similar biological entities.

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner.

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is mentioned in relation to similar compounds . This suggests that the compound may affect similar biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the search results. Therefore, it’s difficult to outline the compound’s impact on bioavailability. Similar compounds have been found to have potent biological activities , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

A similar compound was found to have the highest antipromastigote activity , suggesting that this compound may have similar effects.

Action Environment

Similar compounds have been found to show very fast responses and high sensitivity and selectivity to sensing o-nitrophenol , suggesting that the compound may also be influenced by environmental factors.

特性

IUPAC Name |

3-(4-fluorophenyl)-1-(4-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN2OS.BrH/c1-14-3-9-17(10-4-14)21-13-19(23,15-5-7-16(20)8-6-15)22-11-2-12-24-18(21)22;/h3-10,23H,2,11-13H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBGHMXNTZHWRD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)F)O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2438782.png)

![2-tert-butyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2438789.png)